molecular formula C11H22ClN B3188412 Spiro[5.5]undecan-3-amine hydrochloride CAS No. 2126-94-5

Spiro[5.5]undecan-3-amine hydrochloride

Cat. No.: B3188412
CAS No.: 2126-94-5
M. Wt: 203.75 g/mol
InChI Key: GGRJLXHNQKZAPJ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-3-amine hydrochloride is a chemical compound characterized by a unique spirocyclic structure. The spirocyclic structure imparts distinct stereochemical properties, making it an interesting subject for scientific investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecan-3-amine hydrochloride typically involves the construction of the spirocyclic framework through cyclization reactions. One reported method includes the ZnMe2-promoted alkynylation of salicylaldehyde followed by HCO2H-mediated dearomatizative cyclization . This method allows for the rapid synthesis of the spirocyclic core, which can then be further functionalized to obtain the desired amine hydrochloride derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic framework or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic amines.

Scientific Research Applications

Spiro[5.5]undecan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying stereochemical effects in biological systems.

    Industry: Used in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of spiro[5.5]undecan-3-amine hydrochloride involves its interaction with molecular targets through its spirocyclic framework. This interaction can influence various pathways, such as kinase inhibition, where the compound may bind to the ATP site or substrate site of kinases, thereby modulating their activity . The unique binding mode is often explained by molecular docking studies and dynamic simulations.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These include compounds with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.

    Bis(1,3-oxathiane) spiranes: Compounds with similar spirocyclic structures but different heteroatoms in the rings.

Uniqueness

Spiro[5.5]undecan-3-amine hydrochloride is unique due to its specific spirocyclic framework and the presence of an amine hydrochloride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

spiro[5.5]undecan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-4-8-11(9-5-10)6-2-1-3-7-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJLXHNQKZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-94-5
Record name spiro[5.5]undecan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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